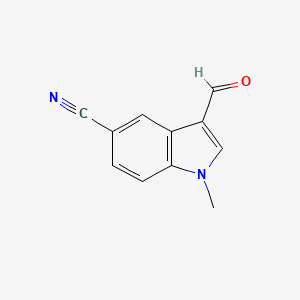

3-Formyl-1-methyl-1H-indole-5-carbonitrile

Vue d'ensemble

Description

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a chemical compound used as a reactant in the preparation of various substances. It has been used in the synthesis of indolyl alkenes from microwave-enhanced Knoevenagel condensation as antibacterial agents, indolecarboxamide derivatives as antitumor agents, and a selective serotonin reuptake inhibitor .

Synthesis Analysis

The synthesis of 3-Formyl-1-methyl-1H-indole-5-carbonitrile involves a three-component reaction of 1 H -indole-3-carbaldehydes 1, amines 70, and malononitrile 31 in ethanol and triethylamine catalyst . Another method involves a mixture of 5-bromoindole and cuprous cyanide in NMP, heated under microwave irradiations .Molecular Structure Analysis

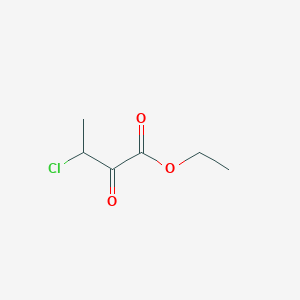

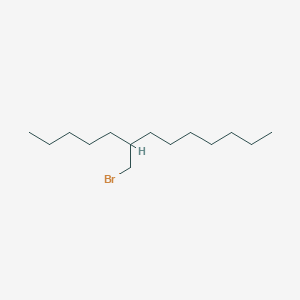

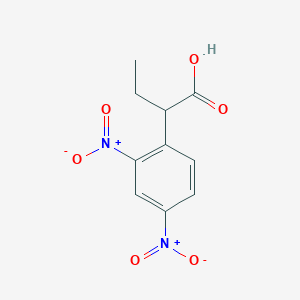

The molecular structure of 3-Formyl-1-methyl-1H-indole-5-carbonitrile consists of 10 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The SMILES string representation isO=Cc1c[nH]c2ccc(cc12)C#N . Chemical Reactions Analysis

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a reactant in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators, enantioselective preparation of antifungal agents, and synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .Physical And Chemical Properties Analysis

3-Formyl-1-methyl-1H-indole-5-carbonitrile is a powder with a melting point of 248-253 °C . It has a molecular weight of 170.17 . Its solubility is 1.3 mg/ml; 0.00765 mol/l .Applications De Recherche Scientifique

Application 1: Synthesis of Tryptophan Dioxygenase Inhibitors

- Summary of the Application : Tryptophan dioxygenase inhibitors are potential anticancer immunomodulators. “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant in the synthesis of these inhibitors .

Application 2: Preparation of Antifungal Agents

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the enantioselective preparation of antifungal agents .

Application 3: Synthesis of BACE-1 Inhibitors

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . BACE-1 is an enzyme that plays a key role in the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease.

Application 4: Synthesis of Dihydroisoquinolines

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .

Application 5: Preparation of Benzoyl Indoles

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the chemoselective and regioselective preparation of benzoyl indoles .

Application 6: Synthesis of PPARα/γ Dual Agonists

- Summary of the Application : “3-Formyl-1-methyl-1H-indole-5-carbonitrile” is used as a reactant for the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .

Application 7: Synthesis of Diverse Heterocyclic Frameworks

- Summary of the Application : Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . “3-Formyl-1-methyl-1H-indole-5-carbonitrile” can be used as a building block in these reactions .

Application 8: Synthesis of Selected Alkaloids

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 - STOT SE 3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

Propriétés

IUPAC Name |

3-formyl-1-methylindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-13-6-9(7-14)10-4-8(5-12)2-3-11(10)13/h2-4,6-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMKHTWSSPQKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-1-methyl-1H-indole-5-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)

![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)